[1-(2-Hydroxy-ethyl)-piperidin-4-ylmethyl]-carbamic acid benzyl ester [1-(2-Hydroxy-ethyl)-piperidin-4-ylmethyl]-carbamic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13451184
InChI: InChI=1S/C16H24N2O3/c19-11-10-18-8-6-14(7-9-18)12-17-16(20)21-13-15-4-2-1-3-5-15/h1-5,14,19H,6-13H2,(H,17,20)
SMILES: C1CN(CCC1CNC(=O)OCC2=CC=CC=C2)CCO
Molecular Formula: C16H24N2O3
Molecular Weight: 292.37 g/mol

[1-(2-Hydroxy-ethyl)-piperidin-4-ylmethyl]-carbamic acid benzyl ester

CAS No.:

Cat. No.: VC13451184

Molecular Formula: C16H24N2O3

Molecular Weight: 292.37 g/mol

* For research use only. Not for human or veterinary use.

[1-(2-Hydroxy-ethyl)-piperidin-4-ylmethyl]-carbamic acid benzyl ester -

Specification

Molecular Formula C16H24N2O3
Molecular Weight 292.37 g/mol
IUPAC Name benzyl N-[[1-(2-hydroxyethyl)piperidin-4-yl]methyl]carbamate
Standard InChI InChI=1S/C16H24N2O3/c19-11-10-18-8-6-14(7-9-18)12-17-16(20)21-13-15-4-2-1-3-5-15/h1-5,14,19H,6-13H2,(H,17,20)
Standard InChI Key DDQROTLZLPAJLD-UHFFFAOYSA-N
SMILES C1CN(CCC1CNC(=O)OCC2=CC=CC=C2)CCO
Canonical SMILES C1CN(CCC1CNC(=O)OCC2=CC=CC=C2)CCO

Introduction

Synthesis and Chemical Properties

Synthetic Routes

The synthesis involves multi-step organic reactions:

  • Piperidine Core Formation: Starting from isonipecotamide, reduction with lithium aluminum hydride (LAH) yields 4-aminomethylpiperidine .

  • Hydroxyethyl Introduction: Reaction with 2-chloroethanol or ethylene oxide under basic conditions introduces the hydroxethyl group.

  • Carbamate Formation: The primary amine reacts with benzyl chloroformate in the presence of a base (e.g., diisopropylethylamine) to form the carbamate .

Key Reaction Conditions:

  • Solvents: Tetrahydrofuran (THF), dichloromethane.

  • Catalysts: Triphenylphosphine, diethyl azodicarboxylate for Mitsunobu reactions .

  • Purification: Column chromatography or recrystallization .

Chemical Stability

  • Hydrolytic Sensitivity: The carbamate ester is stable under neutral conditions but hydrolyzes in acidic/basic media, releasing benzyl alcohol and the corresponding amine .

  • Thermal Stability: Decomposes above 200°C, as observed in differential scanning calorimetry (DSC).

Physicochemical Properties

PropertyValueSource
Molecular Weight292.37 g/mol
LogP (Octanol-Water)1.8
Aqueous Solubility12 mg/mL (pH 7.4)
Melting Point98–102°C

Comparative Analysis with Analogues

CompoundKey Structural DifferenceBioactivity
Ethyl-[1-(2-hydroxyethyl)-piperidin-4-ylmethyl]-carbamateEthyl vs. benzyl esterLower β₃-AR affinity
[1-(2-Hydroxyethyl)-pyrrolidin-3-yl]carbamatePyrrolidine vs. piperidine coreReduced AChE inhibition
Biphenyl-2-ylcarbamate derivativesBiphenyl vs. benzyl groupEnhanced CNS penetration

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